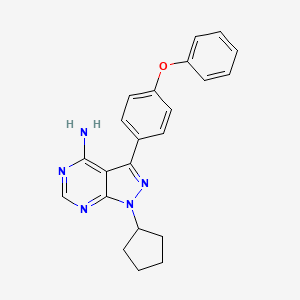
PCI 29732
概述
描述
PCI 29732 是一种强效且选择性的布鲁顿酪氨酸激酶抑制剂,布鲁顿酪氨酸激酶是 B 细胞信号通路中的一种关键酶。 该化合物已显示出在增强传统化疗药物疗效方面具有巨大潜力,特别是在过表达 ATP 结合盒亚家族 G 成员 2 转运蛋白的癌细胞中 .
科学研究应用
PCI 29732 具有广泛的科学研究应用:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 研究其对 B 细胞受体信号传导的影响及其调节免疫反应的潜力。
医学: 探索作为治疗癌症的潜在治疗剂,尤其是那些由 ATP 结合盒亚家族 G 成员 2 转运蛋白介导的多药耐药癌症
工业: 用于开发新的化疗策略和联合疗法
作用机制
PCI 29732 通过选择性抑制布鲁顿酪氨酸激酶发挥作用。这种抑制阻断了参与 B 细胞活化和增殖的下游信号通路。该化合物与布鲁顿酪氨酸激酶的 ATP 结合位点竞争性结合,阻止其磷酸化和随后的活化。 这种机制对于其增强癌细胞中化疗药物疗效的能力至关重要 .
生化分析
Biochemical Properties
PCI 29732 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The compound exhibits a high affinity for BTK with a biochemical Ki of 8.2 nM . Additionally, this compound also inhibits other kinases such as Lck and Lyn with Ki values of 4.6 and 2.5 nM, respectively . These interactions are characterized by the irreversible binding of this compound to the active sites of these kinases, thereby blocking their activity and downstream signaling .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In B-cells, the compound inhibits BCR-mediated signaling, leading to reduced cell proliferation and survival . This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents in ABCG2-overexpressing cancer cells by increasing the intracellular accumulation of drugs such as doxorubicin and Rhodamine 123 . This effect is achieved through the inhibition of the ATPase activity of ABCG2, a multidrug resistance protein .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, leading to the inhibition of BTK autophosphorylation and subsequent downstream signaling . This inhibition disrupts the BCR signaling pathway, which is essential for B-cell activation and survival . Additionally, this compound competitively binds to the ATP-binding site of ABCG2, inhibiting its function and enhancing the efficacy of chemotherapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to 12 months at -20°C . Long-term studies have shown that this compound maintains its inhibitory activity against BTK and other kinases over extended periods . The degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity and reduces tumor growth in xenograft models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with kinases such as BTK, Lck, and Lyn . The compound inhibits the phosphorylation of these kinases, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound influences the metabolic flux of cancer cells by enhancing the efficacy of chemotherapeutic agents and reducing drug resistance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . This compound is also distributed to specific tissues, including the liver and kidneys, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and function within the cell .
准备方法
合成路线和反应条件
PCI 29732 的合成涉及多个步骤,从制备吡唑并[3,4-d]嘧啶核心结构开始。关键步骤包括:
环化: 通过环化反应形成吡唑并[3,4-d]嘧啶核心。
取代: 通过取代反应引入苯氧基苯基和环戊基。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 可以采用连续流动化学等技术来提高效率和可扩展性 .
化学反应分析
反应类型
PCI 29732 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变化合物的官能团,可能改变其生物活性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷烃和卤代芳烃等试剂用于取代反应.
主要产物
相似化合物的比较
类似化合物
PCI 32765: 另一种布鲁顿酪氨酸激酶抑制剂,具有相似的抑制活性,但药代动力学特性不同。
伊布替尼: 一种已知的布鲁顿酪氨酸激酶抑制剂,在临床上用于治疗某些类型的癌症。
阿卡拉替尼: 一种更具选择性的布鲁顿酪氨酸激酶抑制剂,具有更少的脱靶效应.
独特性
PCI 29732 的独特性在于其对布鲁顿酪氨酸激酶的可逆抑制,以及其在多药耐药癌细胞中增强化疗药物疗效的能力。 这使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUPMONHWAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330786-25-9 | |
| Record name | PCI 29732 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
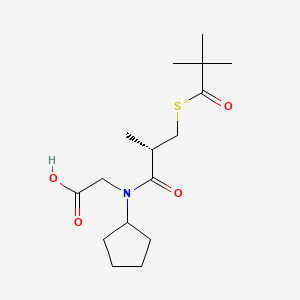

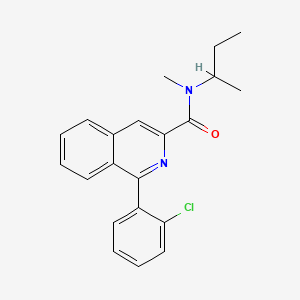
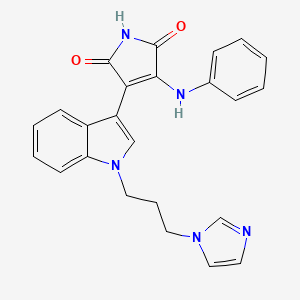

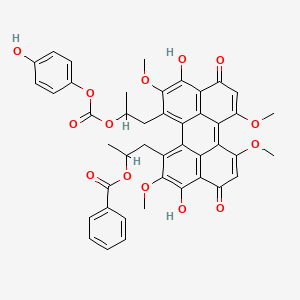
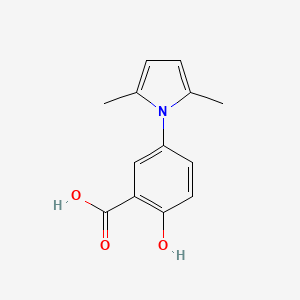
![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)
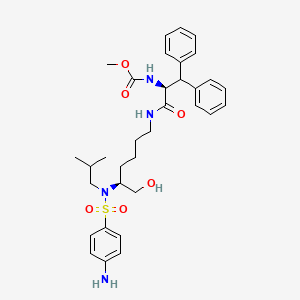
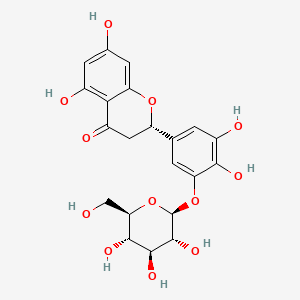
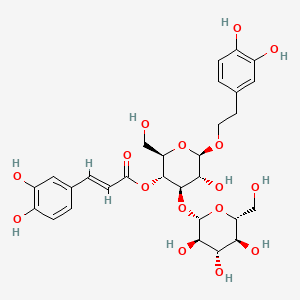
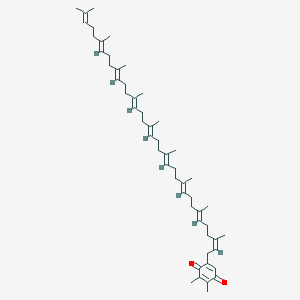
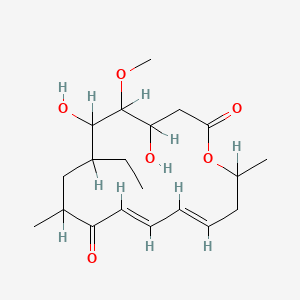
![2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide](/img/structure/B1678518.png)
